molecular formula C12H18N2O2S B1274701 (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone CAS No. 588714-50-5

(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone

Cat. No.: B1274701
CAS No.: 588714-50-5
M. Wt: 254.35 g/mol
InChI Key: SXLOMCCIVKHJQQ-UHFFFAOYSA-N
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Description

(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone is an organic compound that features a thiophene ring substituted with an amino group and an isopropyl group, along with a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized to introduce the isopropyl group at the 5-position and the amino group at the 2-position. This can be achieved through Friedel-Crafts alkylation followed by nitration and reduction. The morpholino group is then introduced via a nucleophilic substitution reaction with a suitable precursor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Acylated or alkylated amino derivatives.

Scientific Research Applications

(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholino group can enhance the compound’s solubility and bioavailability, while the thiophene ring can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

    (2-Amino-5-methylthiophen-3-yl)(morpholino)-methanone: Similar structure but with a methyl group instead of an isopropyl group.

    (2-Amino-5-ethylthiophen-3-yl)(morpholino)-methanone: Similar structure but with an ethyl group instead of an isopropyl group.

    (2-Amino-5-tert-butylthiophen-3-yl)(morpholino)-methanone: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness: (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

(2-amino-5-propan-2-ylthiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-8(2)10-7-9(11(13)17-10)12(15)14-3-5-16-6-4-14/h7-8H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLOMCCIVKHJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390671
Record name [2-Amino-5-(propan-2-yl)thiophen-3-yl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588714-50-5
Record name [2-Amino-5-(propan-2-yl)thiophen-3-yl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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